2,5-Pyrrolidinedione, 1-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is also known by its IUPAC name, 1-(2-pyridinyl)-2,5-pyrrolidinedione . This compound is characterized by the presence of a pyridine ring attached to a pyrrolidinedione structure, making it a heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- typically involves the reaction of pyridine-2-carboxylic acid with succinic anhydride under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide to facilitate the formation of the pyrrolidinedione ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrrolidinedione derivatives depending on the substituents used.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-(2-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the pyrrolidinedione moiety can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Succinimide: A structurally related compound with a similar pyrrolidinedione core but lacking the pyridine ring.
Phthalimide: Contains a similar imide structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is unique due to the presence of both a pyridine ring and a pyrrolidinedione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-pyridin-2-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTNKFIQOGXFLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351863 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33624-29-2 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.